molecular formula C6H12 B165504 2,3-Dimethyl-2-butene CAS No. 563-79-1

2,3-Dimethyl-2-butene

Cat. No. B165504
CAS RN: 563-79-1
M. Wt: 84.16 g/mol
InChI Key: WGLLSSPDPJPLOR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-butene is a chemical compound that undergoes various reactions. It undergoes ozonolysis in the dark to yield a hydroxyl radical . It also reacts with ozone, a reaction that has been investigated using a flow-tube interfaced to a UV photoelectron spectrometer . Additionally, 2,3-Dimethyl-2-butene forms an adduct with thianthrene cation radical tetrafluoroborate at 0°C and -15°C .


Synthesis Analysis

The synthesis of 2,3-Dimethyl-2-butene involves several processes. For instance, it has been observed that the reaction between 2,3-dimethyl-2-butene and N-bromoacetamide in diethyl ether results in the replacement of one of the methyl groups by bromine .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-2-butene can be represented by the formula C6H12 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,3-Dimethyl-2-butene undergoes various chemical reactions. For instance, it undergoes ozonolysis in the dark to yield a hydroxyl radical . The reaction of ozone with 2,3-dimethyl 2-butene has been investigated using a flow-tube interfaced to a UV photoelectron spectrometer .


Physical And Chemical Properties Analysis

2,3-Dimethyl-2-butene has a molecular weight of 84.1595 . Its physical and chemical properties can be analyzed using various methods, including gas phase thermochemistry data, phase change data, and reaction thermochemistry data .

Scientific Research Applications

  • Photoinduced Molecular Transformations

    • Field : Organic Chemistry
    • Application : 2,3-Dimethyl-2-butene is used as a substrate in photoinduced molecular transformations involving 2-hydroxy-1,4-naphthoquinones .
    • Method : The exact method of application is not specified, but it typically involves exposing the substrate to a source of light in the presence of 2-hydroxy-1,4-naphthoquinones .
    • Results : The outcomes of these transformations are not specified in the source .
  • Ozonolysis

    • Field : Environmental Chemistry
    • Application : 2,3-Dimethyl-2-butene undergoes ozonolysis in the dark to yield hydroxyl radicals .
    • Method : The reaction of ozone with 2,3-dimethyl-2-butene has been investigated using a flow-tube interfaced to a UV photoelectron spectrometer .
    • Results : The outcomes of these reactions are not specified in the source .
  • Preparation of Thexyl NHC-Borane

    • Field : Organometallic Chemistry
    • Application : 2,3-Dimethyl-2-butene was used in the preparation of thexyl NHC-borane (diMe-Imd-BH2thexyl) .
    • Method : The exact method of application is not specified, but it typically involves reacting 2,3-Dimethyl-2-butene with other reagents to form the desired product .
    • Results : The outcomes of these reactions are not specified in the source .
  • Hydrolysis
    • Field : Organic Chemistry
    • Application : 2,3-Dimethyl-2-butene undergoes hydrolysis to form hydroxyl radicals .
    • Method : The exact method of application is not specified, but it typically involves reacting 2,3-Dimethyl-2-butene with water .
    • Results : The outcomes of these reactions are not specified in the source .
  • Molecular Structure

    • Field : Physical Chemistry
    • Application : The molecular structure of 2,3-Dimethyl-2-butene is often studied in physical chemistry .
    • Method : The structure can be viewed using Java or Javascript .
    • Results : The exact outcomes of these studies are not specified in the source .
  • Thermochemistry Data

    • Field : Thermochemistry
    • Application : Thermochemistry data for 2,3-Dimethyl-2-butene is available and can be used in various applications .
    • Method : The data is compiled by the U.S. Secretary of Commerce on behalf of the U.S.A .
    • Results : The exact outcomes of these applications are not specified in the source .

Safety And Hazards

2,3-Dimethyl-2-butene is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, keeping away from sources of ignition, and ensuring adequate ventilation .

Future Directions

The future directions of 2,3-Dimethyl-2-butene research could involve further investigation of its reactions with other compounds. For instance, the reactions of ozone with 2,3-dimethyl 2-butene could be further studied using a flow-tube interfaced to a UV photoelectron spectrometer .

properties

IUPAC Name

2,3-dimethylbut-2-ene
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InChI

InChI=1S/C6H12/c1-5(2)6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLLSSPDPJPLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060339
Record name 2-Butene, 2,3-dimethyl-
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Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Aldrich MSDS]
Record name 2,3-Dimethyl-2-butene
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Vapor Pressure

126.0 [mmHg]
Record name 2,3-Dimethyl-2-butene
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Product Name

2,3-Dimethyl-2-butene

CAS RN

563-79-1
Record name 2,3-Dimethyl-2-butene
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Record name 2-Butene, 2,3-dimethyl-
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Record name 2-Butene, 2,3-dimethyl-
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Record name 2,3-dimethylbut-2-ene
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Record name 2,3-Dimethyl-2-butene
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Synthesis routes and methods I

Procedure details

A 10 mL round-bottomed flask was charged with 5-carbon linked dimer alcohol (57 mg, 0.0885 mmol) in 1 mL of THF. To the reaction mixture was added thexylborane (0.8 mL, 3 eq.) 0.33M in THF solution obtained from BH3THF (1 eq) and 2,3-dimethyl-2-butene (2 eq) at 0° C. for 1 hr. The reaction mixture was stirred for 2 hr and then added 3 N NaOH (0.15 mL, 5 eq) and 30% H2O2 (0.15 mL, 5 eq). The reaction mixture was warmed to room temperature and then stirred for 12 hr. The reaction mixture was quenched with H2O, extracted with EtOAc, dried over MgSO4 and concentrated. The crude product was purified by column chromatography (EtOAc/Hexane=3/1) to give 39.2 mg in 65% yield.
[Compound]
Name
5-carbon
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
thexylborane
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,5-cyclooctadiene) Ir[P(RArF)3] (pyridine)+PF6− (2.0 mg) as prepared as in Example 26 (CH3)2C═C(CH3)2 (1.0 mL) is stirred under hydrogen (1 atmosphere) for 6 hours, resulting in the conversion of (CH3)2C═C(CH3)2 to the hydrogenation product, (CH3)2CHCH(CH3)2. The reaction solution is cooled from about 0° C. to about −78° C., resulting in the precipitation of most of the iridium catalyst. The catalyst is separated from the hydrogenation product by dicanting the liquid product from the catalyst. The catalyst can be reused without any loss of activity or selectivity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ir[P(RArF)3]
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

contacting diisobutylene and ethylene under disproportionation conditions in the presence of disproportionation catalyst to form a product mixture comprising 3,3-dimethylbutene-1(neohexene), 2,3-dimethylbutene-2, and 2,3-dimethylbutene-1 and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-2-butene
Reactant of Route 2
2,3-Dimethyl-2-butene
Reactant of Route 3
2,3-Dimethyl-2-butene
Reactant of Route 4
2,3-Dimethyl-2-butene
Reactant of Route 5
2,3-Dimethyl-2-butene

Citations

For This Compound
5,700
Citations
DW Scott, HL Finke, JP McCullough… - Journal of the …, 1955 - ACS Publications
Various thermodynamic properties of 2, 3-dimethyl-2-butene were studied experimentally. The entropy of the liquid a 298.16 K.(SBatd= 64.58 cal. deg.-1 mole-1) was computed from …
Number of citations: 34 pubs.acs.org
M Olzmann, E Kraka, D Cremer… - The Journal of …, 1997 - ACS Publications
A detailed kinetic analysis of the complex reaction systems arising from the ozonolysis of C 2 H 4 and (CH 3 ) 2 C C(CH 3 ) 2 (TME), respectively, is carried out, using master equations …
Number of citations: 241 pubs.acs.org
GT Drozd, J Kroll, NM Donahue - The Journal of Physical …, 2011 - ACS Publications
We present measurements of the pressure dependence of stabilized Criegee intermediate (SCI) formation utilizing a hexafluoroacetone scavenger. SCI yields in the ozonolysis of 2,3-…
Number of citations: 60 pubs.acs.org
I Tokue, T Fukuyama, K Kuchitsu - Journal of Molecular Structure, 1974 - Elsevier
The structures of isobutene and 2,3-dimethyl-2-butene have been studied by gas electron diffraction. For isobutene the rotational constants obtained by Laurie by microwave …
Number of citations: 56 www.sciencedirect.com
H Skov, T Benter, RN Schindler, J Hjorth… - Atmospheric …, 1994 - Elsevier
Epoxide formation in the nighttime reaction of NO 3 with 2,3-dimethyl-2-butene, cis- or trans-2-butene or isotope was studied in a 480 reaction chamber with in situ FTIR spectroscopy as …
Number of citations: 51 www.sciencedirect.com
M Witter, T Berndt, O Böge, F Stratmann… - … journal of chemical …, 2002 - Wiley Online Library
The kinetics of the gas‐phase reactions of O 3 with a series of selected terpenes has been investigated under flow‐tube conditions at a pressure of 100 mbar synthetic air at 295 ± 0.5 K. …
Number of citations: 47 onlinelibrary.wiley.com
MP Pérez-Casany, I Nebot-Gil… - The Journal of Physical …, 2000 - ACS Publications
A general mechanism for the reactions of the NO 3 radical with 2-butene, isobutene, 2-methyl-2-butene, and 2,3-dimethyl-2-butene is proposed on the basis of density functional theory (…
Number of citations: 14 pubs.acs.org
C Manzanares I, VM Blunt, J Peng - The Journal of Physical …, 1993 - ACS Publications
The CH fundamental and overtone spectra of gas-phase cw-2-butene, íra/ir-2-butene, 2-methyl-2-butene, and 2, 3-dimethyl-2-butene were measured. Three main bands were observed …
Number of citations: 21 pubs.acs.org
C Cao, J Zhang, B Mei, W Li, T Lian, Y Li - Proceedings of the Combustion …, 2023 - Elsevier
Laminar flame propagation of branched hexene isomers/air mixtures including 3,3-dimethyl-1-butene (NEC 6 D3), 2,3-dimethyl-1-butene (XC 6 D1) and 2,3-dimethyl-2-butene (XC 6 D2…
Number of citations: 0 www.sciencedirect.com
A Fricke, H Graupner, L Hammer, K Müller - Surface science, 1992 - Elsevier
We have investigated the adsorption and thermal decomposition of 2,3-dimethyl-2-butene and 2-butyne on the Ni(111) surface in the temperature range between 80 and 400 K by …
Number of citations: 12 www.sciencedirect.com

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